DFTamP1

Description

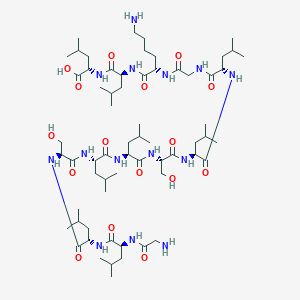

Structure

2D Structure

Properties

Molecular Formula |

C64H118N14O16 |

|---|---|

Molecular Weight |

1339.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C64H118N14O16/c1-33(2)21-42(54(83)67-30-53(82)68-41(19-17-18-20-65)55(84)71-46(25-37(9)10)59(88)76-49(64(93)94)28-40(15)16)70-57(86)44(23-35(5)6)74-62(91)50(31-79)78-61(90)48(27-39(13)14)73-58(87)45(24-36(7)8)75-63(92)51(32-80)77-60(89)47(26-38(11)12)72-56(85)43(22-34(3)4)69-52(81)29-66/h33-51,79-80H,17-32,65-66H2,1-16H3,(H,67,83)(H,68,82)(H,69,81)(H,70,86)(H,71,84)(H,72,85)(H,73,87)(H,74,91)(H,75,92)(H,76,88)(H,77,89)(H,78,90)(H,93,94)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |

InChI Key |

DGIRMRVWWUGRLE-LFOOZZFTSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Deconstructing DFTamP1: A Technical Guide to Database Filtering Technology for Peptide Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies behind the Database Filtering Technology (DFT) that led to the design of the potent anti-Staphylococcal peptide, DFTamP1. This document provides a comprehensive overview of the experimental and computational framework, offering a blueprint for researchers engaged in the ab initio design of novel antimicrobial and antiviral peptides.

Introduction: The Genesis of a Designed Peptide

The emergence of antibiotic-resistant pathogens necessitates innovative approaches to antimicrobial drug discovery. The Database Filtering Technology (DFT) represents a significant step forward in the rational design of antimicrobial peptides (AMPs). Instead of relying on traditional large-scale screening of peptide libraries, the DFT leverages the wealth of information stored in existing antimicrobial peptide databases to derive a set of optimal physicochemical parameters for designing new, highly active peptides. This compound, a peptide with potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), is a prime example of the successful application of this technology.[1][2] The principles of this technology have also been adapted and improved for the design of antiviral peptides.[3][4]

The Core of the Technology: A Two-Tiered Filtering Approach

The Database Filtering Technology is fundamentally a data-driven, ab initio design method.[5] It operates on the "most probable principle," which posits that the most frequently observed physicochemical characteristics within a functionally related group of peptides are likely to be optimal for that specific activity. The workflow is structured around a two-tiered filtering system applied to a comprehensive repository of antimicrobial peptides, such as the Antimicrobial Peptide Database (APD).[2][5]

Tier 1: The Activity Filter

The initial step involves the selection of a subset of peptides from the database that exhibit a specific, desired biological activity.[5] For the design of this compound, the filter was set to isolate peptides with known activity against Gram-positive bacteria.[5] This curated subset of peptides then serves as the foundational dataset for the subsequent parameter extraction.

Tier 2: The Parameter Filters

The second tier consists of a series of filters designed to extract the most probable physicochemical parameters from the activity-selected peptide set.[5] These parameters guide the construction of the novel peptide sequence. The key parameters analyzed are summarized in the table below.

| Parameter | Description | Most Probable Value for Anti-Gram-Positive Peptides |

| Peptide Length | The total number of amino acid residues. | 21-30 amino acids[4] |

| Net Charge | The overall positive charge of the peptide at neutral pH. | +2[2] |

| Hydrophobicity (%) | The percentage of hydrophobic amino acid residues in the sequence. | ~65%[2] |

| Amino Acid Composition | The prevalence of specific amino acids. | Varies based on desired properties |

| Structure | The predicted secondary structure (e.g., α-helical, β-sheet). | Amphipathic α-helix is common for membrane-active AMPs |

Table 1: Key Physicochemical Parameters for Peptide Design Derived from Database Filtering.

Experimental Protocols: From Virtual Design to Tangible Peptide

The translation of the computationally derived peptide sequence into a physical entity for biological testing involves a series of well-established laboratory procedures.

Peptide Synthesis and Purification

-

Solid-Phase Peptide Synthesis (SPPS): The designed peptide sequence is synthesized using an automated peptide synthesizer. Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for protecting the α-amino group of the amino acids.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin support, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the peptide is assessed by analytical HPLC and mass spectrometry.

Antimicrobial Activity Assays

-

Minimal Inhibitory Concentration (MIC) Determination:

-

A two-fold serial dilution of the purified peptide is prepared in a 96-well microtiter plate.

-

A standardized inoculum of the target bacterial strain (e.g., S. aureus USA300) is added to each well.[6][7]

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This compound exhibited an MIC of 3.1 μM against S. aureus USA300.[6][7]

-

-

Bactericidal Activity Assay:

-

Aliquots from the wells of the MIC assay that show no visible growth are plated on nutrient agar plates.

-

The plates are incubated at 37°C for 24 hours.

-

The minimal bactericidal concentration (MBC) is the lowest peptide concentration that results in a 99.9% reduction in the initial bacterial inoculum.

-

Visualizing the Workflow and Logic

The logical flow of the Database Filtering Technology and the resulting peptide's proposed mechanism of action can be visualized through the following diagrams.

Caption: Workflow of the Database Filtering Technology (DFT).

Caption: Proposed Mechanism of Action for this compound.

Conclusion and Future Directions

The Database Filtering Technology provides a powerful and efficient framework for the ab initio design of novel peptides with tailored biological activities. The success of this compound validates this approach and opens avenues for designing peptides to combat a wide range of pathogens, including viruses and fungi. Future improvements to this technology could involve the integration of machine learning algorithms to identify more complex relationships between peptide sequence and function, further accelerating the discovery of next-generation antimicrobial agents. The design principles elucidated through DFT can also be applied to the development of small molecule mimics of antimicrobial peptides, broadening the scope of this innovative drug discovery platform.[2]

References

- 1. Small molecule mimics of this compound, a database designed anti-Staphylococcal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule mimics of this compound, a database designed anti-Staphylococcal peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Improved Database Filtering Technology Enables More Efficient Ab Initi" by Thomas Ripperda, Yangsheng Yu et al. [digitalcommons.unmc.edu]

- 4. Improved Database Filtering Technology Enables More Efficient Ab Initio Design of Potent Peptides against Ebola Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aps.unmc.edu [aps.unmc.edu]

- 6. This compound peptide [novoprolabs.com]

- 7. medchemexpress.com [medchemexpress.com]

The Physicochemical Landscape of DFTamP1: A Technical Guide to its Hydrophobicity and Cationicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DFTamP1 is a de novo designed antimicrobial peptide (AMP) engineered for potent activity against Gram-positive bacteria, notably Methicillin-resistant Staphylococcus aureus (MRSA). Its design was guided by principles of high hydrophobicity and low cationicity, features that contribute to its efficacy and selectivity. This technical guide provides a comprehensive overview of the hydrophobic and cationic properties of this compound, detailing its physicochemical characteristics, the experimental methodologies used to assess these properties, and its proposed mechanism of action.

Data Presentation: Physicochemical Properties of this compound

The following tables summarize the key quantitative data related to the hydrophobicity and cationicity of this compound. Where specific experimental data for this compound is not publicly available, theoretical values derived from its amino acid sequence are provided, alongside typical ranges for antimicrobial peptides.

Table 1: Core Physicochemical Properties of this compound

| Parameter | Value | Method | Source |

| Amino Acid Sequence | GLLSLLSLLGKLL | N/A | [1](2) |

| Molecular Formula | C₆₄H₁₁₈N₁₄O₁₆ | Mass Spectrometry | [1](2) |

| Molecular Weight | 1339.71 g/mol | Mass Spectrometry | [1](2) |

| Hydrophobic Residue Content | 65% | Sequence Analysis | [3](3) |

| Net Positive Charge | +2 | Sequence Analysis | [3](3) |

| Net Charge at Physiological pH (~7.4) | +1 | Theoretical Calculation | [4](5--INVALID-LINK-- |

| Isoelectric Point (pI) | 9.7 (Calculated) | In Silico Prediction | [6](6) |

| Hydrophobic Moment (µH) | Data not available | Helical Wheel Projection | [1](7--INVALID-LINK-- |

Table 2: Antimicrobial and Hemolytic Activity of this compound

| Activity | Organism/Cell Type | Value | Unit |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus USA300 | 3.1 | µM |

| Other Gram-positive bacteria | Data not available | µM | |

| Gram-negative bacteria | Inactive | µM | |

| 50% Hemolytic Concentration (HC₅₀) | Human Red Blood Cells | Data not available | µM |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of antimicrobial peptides like this compound are provided below. These protocols are based on established standards and can be adapted for the specific analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobicity Assessment

Objective: To determine the retention time of this compound, which serves as an index of its overall hydrophobicity.

Methodology:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for peptide separations.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure: a. Dissolve lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL. b. Inject 20 µL of the peptide solution onto the column. c. Run the gradient and record the chromatogram. d. The retention time (tR) is the time at which the major peptide peak elutes. A longer retention time indicates greater hydrophobicity.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of this compound in different environments, particularly its propensity to form an α-helix in membrane-mimicking conditions.

Methodology:

-

Instrument: A CD spectropolarimeter.

-

Sample Preparation: a. Dissolve this compound to a final concentration of 0.1-0.2 mg/mL in:

- Aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.4) to represent a non-membranous environment.

- A membrane-mimicking solvent, such as 50% trifluoroethanol (TFE) in buffer or in the presence of sodium dodecyl sulfate (SDS) micelles (e.g., 30 mM SDS).

-

Cuvette: A quartz cuvette with a path length of 1 mm.

-

Parameters:

-

Wavelength Range: 190-260 nm.

-

Scan Speed: 50 nm/min.

-

Bandwidth: 1.0 nm.

-

Data Pitch: 0.5 nm.

-

Accumulations: 3-5 scans are averaged.

-

-

Procedure: a. Record a baseline spectrum of the buffer/solvent alone. b. Record the spectrum of the this compound solution. c. Subtract the baseline from the sample spectrum. d. Analyze the resulting spectrum for characteristic α-helical signals (negative bands at ~208 and ~222 nm)[8](8, 17](9).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology:

-

Materials:

-

Sterile 96-well microtiter plates.

-

Bacterial culture in logarithmic growth phase (e.g., S. aureus).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

This compound stock solution.

-

-

Procedure: a. Prepare a serial two-fold dilution of this compound in CAMHB in the wells of the microtiter plate, typically ranging from 64 µM to 0.125 µM. b. Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. c. Include a positive control (bacteria in broth without peptide) and a negative control (broth only). d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed[10](10, 31](11).

Hemolysis Assay

Objective: To assess the cytotoxicity of this compound by measuring its ability to lyse red blood cells.

Methodology:

-

Materials:

-

Freshly collected human red blood cells (hRBCs).

-

Phosphate-buffered saline (PBS).

-

Triton X-100 (for positive control).

-

This compound solutions of varying concentrations.

-

-

Procedure: a. Wash hRBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS. b. In a 96-well plate, add the hRBC suspension to serial dilutions of this compound. c. Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100 for 100% lysis). d. Incubate the plate at 37°C for 1 hour. e. Centrifuge the plate to pellet intact cells. f. Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release. g. Calculate the percentage of hemolysis relative to the positive control. The HC₅₀ is the concentration of the peptide that causes 50% hemolysis.

Mandatory Visualizations

Proposed Mechanism of Action of this compound

The high hydrophobicity and low cationicity of this compound suggest a mechanism of action that involves direct interaction with and disruption of the bacterial cell membrane. The following diagram illustrates a proposed "carpet-like" mechanism.

Caption: Proposed "carpet-like" mechanism of this compound action on bacterial membranes.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines the logical workflow for the comprehensive characterization of the hydrophobicity and cationicity of an antimicrobial peptide like this compound.

Caption: Workflow for the physicochemical and biological characterization of this compound.

Conclusion

This compound exemplifies a rational design approach to developing potent antimicrobial peptides. Its high hydrophobicity and low cationicity are key determinants of its efficacy against Gram-positive pathogens and its selectivity. This technical guide provides a framework for understanding and further investigating the physicochemical properties of this compound. The provided experimental protocols and workflows serve as a valuable resource for researchers in the field of antimicrobial peptide development, facilitating standardized and comprehensive characterization of novel peptide candidates. Further experimental validation of the theoretical physicochemical parameters and a more detailed elucidation of its membrane disruption mechanism will be crucial for its potential therapeutic development.

References

- 1. The hydrophobic moment detects periodicity in protein hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound peptide [novoprolabs.com]

- 3. Small molecule mimics of this compound, a database designed anti-Staphylococcal peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. Isoelectric point - Wikipedia [en.wikipedia.org]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idexx.com [idexx.com]

DFTamP1: A Technical Guide to Target Spectrum and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

DFTamP1 is a rationally designed antimicrobial peptide (AMP) with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Developed through a novel database filtering technology, this peptide represents a promising lead in the pursuit of new therapeutics to combat antibiotic-resistant bacteria. Unlike many naturally occurring AMPs that are highly cationic, this compound possesses a high degree of hydrophobicity and a low net positive charge. This unique composition is key to its potent and specific antimicrobial action. This guide provides a comprehensive overview of the target spectrum, specificity, and underlying mechanisms of this compound, supported by quantitative data and detailed experimental protocols.

Core Principles of this compound Design

The design of this compound was guided by an ab initio approach utilizing a database filtering technology. This method involved analyzing the antimicrobial peptide database to derive the most probable parameters for effective anti-MRSA peptides, including amino acid composition, hydrophobicity, and net charge. The resulting peptide, this compound, has the amino acid sequence GLLSLLSLLGKLL[1]. Its high hydrophobicity is believed to be crucial for its interaction with and disruption of the bacterial membrane, a key mechanism of its antimicrobial activity[1][2].

Target Spectrum of this compound

The antimicrobial activity of this compound has been evaluated against a panel of clinically relevant bacteria. The peptide exhibits a narrow and specific spectrum of activity, being highly potent against S. aureus while showing significantly less activity against other Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Bacterial Species | Strain | MIC (μM) |

| Staphylococcus aureus | USA300 (MRSA) | 3.1[2] |

| Bacillus subtilis | >120[2] | |

| Escherichia coli | K12 | >120[2] |

| Pseudomonas aeruginosa | >120[2] |

Specificity and Selectivity

A critical attribute of any antimicrobial agent is its ability to selectively target pathogens with minimal toxicity to host cells. For AMPs, this is often assessed by measuring their hemolytic activity—the ability to lyse red blood cells.

Hemolytic Activity

While the primary literature describing this compound did not report specific data on its hemolytic activity, this is a crucial parameter for evaluating its therapeutic potential. The development of small molecule mimics of this compound has included extensive analysis of hemolytic activity to ensure high cell selectivity[3]. The data for this compound itself is not available in the reviewed literature.

| Cell Type | Assay | Result (e.g., HC50 in μM) |

| Human Red Blood Cells | Hemolysis Assay | Data not available |

Mechanism of Action

This compound exerts its antimicrobial effect through the direct disruption of the bacterial cell membrane. Structural analysis of this compound has revealed a broad hydrophobic surface, which is thought to facilitate its insertion into and perturbation of the lipid bilayer of bacterial membranes[1][2]. This leads to membrane depolarization, leakage of cellular contents, and ultimately, cell death. This direct physical mechanism of action is believed to be less susceptible to the development of bacterial resistance compared to antibiotics that target specific metabolic pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the target spectrum and specificity of antimicrobial peptides like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the standard broth microdilution method.

1. Preparation of Bacterial Inoculum:

- A single colony of the test bacterium is used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth - MHB).

- The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase.

- The bacterial suspension is then diluted in fresh MHB to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

2. Preparation of Peptide Dilutions:

- This compound is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution.

- Serial two-fold dilutions of the peptide are prepared in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

- An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

- Control wells are included: a positive control with bacteria and no peptide, and a negative control with medium only.

- The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed.

Hemolysis Assay

This protocol describes a standard method for assessing the hemolytic activity of a peptide against human red blood cells (hRBCs).

1. Preparation of Red Blood Cells:

- Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.

- A final suspension of hRBCs (e.g., 4% v/v) is prepared in PBS.

2. Peptide Incubation:

- Serial dilutions of this compound are prepared in PBS in a 96-well plate.

- The hRBC suspension is added to each well.

- Controls are included: a negative control with hRBCs in PBS only (0% hemolysis) and a positive control with hRBCs in a solution of 1% Triton X-100 (100% hemolysis).

3. Incubation and Measurement:

- The plate is incubated at 37°C for 1 hour.

- The plate is then centrifuged to pellet the intact hRBCs.

- The supernatant from each well is transferred to a new plate.

- The absorbance of the supernatant is measured at a wavelength of 450 nm, which corresponds to the release of hemoglobin.

4. Calculation of Hemolysis:

- The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay determines the ability of a peptide to permeabilize the bacterial membrane using a fluorescent dye that only enters cells with compromised membranes.

1. Preparation of Bacterial Suspension:

- Bacteria are grown to the mid-logarithmic phase, then washed and resuspended in a suitable buffer (e.g., HEPES buffer).

2. Assay Setup:

- The bacterial suspension is incubated with SYTOX Green dye (a nucleic acid stain that does not cross the membrane of live cells) in the dark.

- The suspension is then aliquoted into a 96-well plate.

3. Peptide Addition and Measurement:

- This compound is added to the wells at various concentrations.

- The fluorescence intensity is monitored over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for SYTOX Green).

- A positive control, such as a known membrane-disrupting agent, is included.

4. Interpretation:

- An increase in fluorescence intensity indicates that the peptide has permeabilized the bacterial membrane, allowing the SYTOX Green dye to enter and bind to intracellular nucleic acids.

Visualizations

Caption: Workflow for the design and evaluation of this compound.

References

- 1. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and in-vivo tolerance of FdUMP[10]: a novel pro-drug of the TS inhibitory nucleotide FdUMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule mimics of this compound, a database designed anti-Staphylococcal peptide - PMC [pmc.ncbi.nlm.nih.gov]

Ab Initio Design of Anti-MRSA Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents.[1][2][3] Antimicrobial peptides (AMPs) have emerged as a promising therapeutic avenue due to their broad-spectrum activity and unique mechanisms of action that can circumvent conventional resistance pathways.[4] Ab initio design, a computational approach to creating novel peptides from fundamental principles, offers a powerful strategy to engineer potent and specific anti-MRSA peptides.[5][6][7] This guide provides an in-depth overview of the core principles, methodologies, and experimental validation involved in the ab initio design of anti-MRSA peptides.

Core Principles of Anti-MRSA Peptide Design

The design of effective anti-MRSA peptides hinges on optimizing key physicochemical properties to exploit the vulnerabilities of MRSA's cellular structure. A key principle that has emerged from ab initio design studies is the importance of high hydrophobicity and low cationicity .[5][6][7]

Classic cationic AMPs, while effective against many bacteria with negatively charged surfaces, can be repelled by MRSA, which is known to deploy positively charged moieties on its surface as a resistance mechanism.[5][6] By minimizing the net positive charge and increasing the hydrophobicity, designed peptides can more effectively interact with and disrupt the bacterial membrane.[5][6][7] The structural determination of a designed anti-MRSA peptide, DFTamP1, revealed a broad hydrophobic surface, providing a structural basis for its potency.[5][6] These peptides often adopt an α-helical conformation, which facilitates their insertion into the lipid bilayer of the bacterial membrane.[8]

Computational Design Workflow

The ab initio design process is a multi-step computational workflow that leverages databases, predictive algorithms, and molecular modeling to generate and refine candidate peptides.

This workflow begins with the analysis of existing antimicrobial peptide databases to derive key parameters that correlate with anti-MRSA activity.[5][6][7] These parameters then guide the generation of novel peptide sequences. Subsequent in silico screening involves predicting physicochemical properties, evaluating antimicrobial potential and toxicity using machine learning models, and simulating peptide-membrane interactions through molecular docking and dynamics.[1][2][9][10] The most promising candidates are then synthesized for experimental validation.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for many designed anti-MRSA peptides is the disruption of the bacterial cell membrane.[4][11] This process is initiated by the electrostatic and hydrophobic interactions between the peptide and the bacterial membrane components.

This interaction leads to membrane permeabilization, pore formation, and ultimately, cell death.[12] This rapid, membrane-centric mechanism is less likely to induce resistance compared to antibiotics that target specific intracellular pathways.[4]

Quantitative Data of Designed Anti-MRSA Peptides

The following table summarizes the quantitative data for several computationally designed or analyzed peptides with activity against MRSA.

| Peptide Name | Sequence | Length | Net Charge | Hydrophobicity (%) | MIC (µM or µg/mL) against MRSA | Hemolytic Activity | Cytotoxicity | Reference |

| This compound | GLLSLLSLLGKLL-NH2 | 13 | +1 | High | 3.1 µM (against USA300) | Not specified | Not specified | [5][6] |

| VILRMFYHWAVKTNGP | VILRMFYHWAVKTNGP | 16 | +2 | Not specified | Not specified (computationally validated) | Not specified | Not specified | [9][10][13][14] |

| P1 | VPLVPLVPLVPLV-NH2 | 15 | +1 | 0.915 | 8 µg/mL (against MRSA 2468) | Not specified | Not specified | [15] |

| L18R-AA | Not specified | Not specified | Not specified | Not specified | 0.17 - 18.05 µM | Not observed | Not observed | [8] |

| GN-2, 4, 5, 6 | Not specified | Not specified | Not specified | Not specified | 2 - 32 µg/mL | Not specified | Not specified | [16] |

| EcDBS1R5 | Not specified | Not specified | Not specified | Not specified | 8 - 32 µM | Not specified | Not specified | [16] |

Detailed Experimental Protocols

Experimental validation is a critical step to confirm the efficacy and safety of ab initio designed peptides. The following are detailed protocols for key assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[17]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

MRSA strain (e.g., USA300)

-

Designed peptide stock solution

-

Spectrophotometer or plate reader

Protocol:

-

Bacterial Culture Preparation: Inoculate a single colony of the MRSA strain into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to a concentration of approximately 5 x 10^5 CFU/mL.[18]

-

Peptide Dilution: Prepare a serial two-fold dilution of the peptide stock solution in MHB in the wells of a 96-well plate.[19] The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control for bacterial growth (bacteria in MHB without peptide) and a negative control (MHB only) for sterility.[17]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[17] This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.[17]

Hemolysis Assay

This assay assesses the peptide's toxicity to red blood cells (RBCs), a measure of its potential for systemic toxicity.[21]

Materials:

-

Fresh human or animal red blood cells

-

Phosphate-buffered saline (PBS)

-

Designed peptide stock solution

-

Triton X-100 (positive control for 100% hemolysis)

-

96-well plates

-

Centrifuge

-

Spectrophotometer

Protocol:

-

RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend them in PBS to a final concentration of 1-2% (v/v).[22][23]

-

Peptide Incubation: Add 100 µL of the RBC suspension to wells containing 100 µL of serial dilutions of the peptide in PBS.[22]

-

Controls: Use PBS as a negative control (0% hemolysis) and 0.2% Triton X-100 as a positive control (100% hemolysis).[22]

-

Incubation: Incubate the plate at 37°C for 1 hour.[24]

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 405 nm or 570 nm.[24]

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity (MTT) Assay

The MTT assay measures the metabolic activity of cells and is used to assess the peptide's cytotoxicity against mammalian cell lines.[25]

Materials:

-

Mammalian cell line (e.g., human fibroblasts or epithelial cells)

-

Cell culture medium (e.g., DMEM)

-

96-well plates

-

Designed peptide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Plate reader

Protocol:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24-48 hours to allow for attachment.[26]

-

Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide and incubate for 24 hours.[26]

-

MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[26]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Cell Viability Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

Ab initio design represents a paradigm shift in the development of novel therapeutics against multidrug-resistant pathogens like MRSA. By integrating computational power with fundamental principles of peptide chemistry and microbiology, researchers can rationally design and optimize anti-MRSA peptides with high potency and selectivity. The workflows and experimental protocols detailed in this guide provide a comprehensive framework for scientists and drug developers to navigate this exciting and rapidly evolving field. Continued innovation in computational methods and a deeper understanding of peptide-membrane interactions will undoubtedly accelerate the translation of these designed peptides from the laboratory to the clinic.

References

- 1. Computational Study of Antimicrobial Peptides for Promising Therapeutic Applications against Methicillin-resistant Staphylococcus aureus | Bentham Science [benthamscience.com]

- 2. Computational Study of Antimicrobial Peptides for Promising Therapeutic Applications against Methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. preprints.org [preprints.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ab Initio Design of Potent Anti-MRSA Peptides based on Database Filtering Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ab initio design of potent anti-MRSA peptides based on database filtering technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. De novo Designing of the Antimicrobial Peptide as a Curative Agent for Methicillin-Resistant Staphylococcus aureus through a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Peptides and Small Molecules Targeting the Cell Membrane of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. De novo Designing of the Antimicrobial Peptide as a Curative Agent for Methicillin-Resistant Staphylococcus aureus through a Computational Approach. | Semantic Scholar [semanticscholar.org]

- 14. scilit.com [scilit.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Computer-Aided Design of Antimicrobial Peptides: Are We Generating Effective Drug Candidates? [frontiersin.org]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 21. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. zenitscience.com [zenitscience.com]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Methods for In Vitro Analysis of Antimicrobial Activity and Toxicity of Anti-keratitis Peptides: Bacterial Viability in Tears, MTT, and TNF-α Release Assays - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the DFTamP1 Antimicrobial Peptide Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. Antimicrobial peptides (AMPs) represent a promising class of therapeutics to combat this challenge. DFTamP1 is a novel, de novo designed anti-MRSA peptide developed through a database filtering technology. This technical guide provides a comprehensive overview of the this compound peptide, including its design, physicochemical properties, antimicrobial activity, mechanism of action, and relevant experimental protocols. The information presented is intended to support further research and development of this compound and its analogues as potential anti-infective agents.

Introduction

This compound is a 13-amino acid peptide engineered through a database filtering technology, a method that derives the most probable parameters for an effective antimicrobial peptide from an existing antimicrobial peptide database.[1][2] Unlike many naturally occurring cationic AMPs, this compound was designed with high hydrophobicity and low cationicity, a feature that contributes to its potent activity against MRSA, a pathogen known to develop resistance to cationic peptides through modifications of its surface charge.[1][3] The peptide's simple amino acid composition, short length, and membrane-targeting mechanism of action make it an attractive candidate for therapeutic development.[1][4]

Physicochemical Properties and Structure

This compound is a linear peptide with the amino acid sequence Gly-Leu-Leu-Ser-Leu-Leu-Ser-Leu-Leu-Gly-Lys-Leu-Leu.[3] It has a calculated molecular weight of approximately 1387.8 g/mol . Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that this compound adopts an alpha-helical structure in a membrane-mimetic environment.[1][5] This helical conformation results in a broad hydrophobic surface, which is believed to be crucial for its interaction with and disruption of the bacterial cell membrane.[1][6]

Quantitative Data

The antimicrobial activity of this compound has been primarily evaluated against Staphylococcus aureus, with notable potency against the clinically significant MRSA USA300 strain.[1][3] The peptide exhibits high selectivity, with significantly lower activity against Gram-negative bacteria and Bacillus subtilis.[6] While direct cytotoxicity data for this compound is not extensively available, studies on its small molecule mimics provide insights into its potential hemolytic activity.[7]

Table 1: Antimicrobial Activity of this compound

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (μM) |

| Staphylococcus aureus | USA300 (MRSA) | 3.1[3][6] |

| Bacillus subtilis | >120[6] | |

| Escherichia coli | >120[6] | |

| Pseudomonas aeruginosa | >120[6] |

Table 2: Hemolytic Activity of this compound Small Molecule Mimics

| Compound | Description | 50% Hemolytic Concentration (HC50) (μM) |

| Mimic 3e | Bis-indole diimidazoline | ~150-300[7] |

| Mimic 3g | Bis-indole diimidazoline with additional CH2 unit | 20-40[7] |

Note: This data is for small molecule mimics of this compound and should be considered an indirect indicator of the peptide's potential hemolytic activity.

Mechanism of Action

This compound exerts its antimicrobial effect through the direct disruption of the bacterial cell membrane.[1][8] Its proposed mechanism does not involve a specific intracellular signaling pathway but rather a physical process of membrane permeabilization.[8] The peptide's amphipathic alpha-helical structure allows it to preferentially interact with the negatively charged components of bacterial membranes. Upon binding, this compound is thought to insert into the lipid bilayer, leading to the formation of pores or other membrane defects.[1][6] This disruption of the membrane integrity results in the leakage of essential intracellular contents and ultimately leads to bacterial cell death.[1] This rapid, membrane-centric mechanism is advantageous as it is less likely to induce the development of microbial resistance compared to antibiotics that target specific metabolic pathways.

References

- 1. Small molecule mimics of this compound, a database designed anti-Staphylococcal peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Small molecule mimics of this compound, a database designed anti-Staphylococcal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ab Initio Design of Potent Anti-MRSA Peptides based on Database Filtering Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

Structural Determination of DFTamP1 by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic approach for determining the three-dimensional structure of the de novo designed antimicrobial peptide, DFTamP1. This peptide was specifically engineered in 2011 using a database filtering technology to combat Methicillin-resistant Staphylococcus aureus (MRSA). Its structural analysis is crucial for understanding its mechanism of action and for guiding the development of more potent antimicrobial agents.

Overview of this compound and its Structural Challenge

This compound is a 13-amino acid peptide with a sequence rich in leucine residues (61.5%). While this hydrophobicity is key to its antimicrobial function, it presents a significant challenge for NMR-based structural determination due to severe spectral overlap of proton signals. To overcome this, advanced NMR techniques, including heteronuclear spectroscopy, are employed. The structure of this compound has been determined in a membrane-mimetic environment using deuterated sodium dodecyl sulfate (SDS) micelles, which simulate the negatively charged surface of bacterial membranes.

Experimental Protocols

While the precise, detailed experimental data such as comprehensive chemical shift lists and Nuclear Overhauser Effect (NOE) constraints for this compound are not publicly available in the cited literature, this section outlines the established methodologies for the structural determination of antimicrobial peptides like this compound in a micellar environment.

Sample Preparation

A crucial step in the structural determination of a peptide that interacts with membranes is the preparation of a sample that correctly mimics its biological environment.

-

Peptide Synthesis and Purification: this compound is synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The mass of the peptide is confirmed by mass spectrometry.

-

Preparation of the NMR Sample:

-

A stock solution of the peptide is prepared in a suitable buffer, typically a phosphate buffer at a pH of around 5.4 to mimic the slightly acidic conditions at infection sites.

-

A stock solution of deuterated SDS (d25-SDS) is prepared in the same buffer. The use of deuterated detergent is essential to minimize its signals in the 1H NMR spectrum, thus allowing for the unambiguous observation of the peptide's protons.

-

The final NMR sample is prepared by mixing the peptide and detergent solutions to achieve the desired concentrations. For this compound, a 2 mM peptide concentration in the presence of 40-fold deuterated SDS (80 mM) is utilized.

-

A small percentage (typically 10%) of D₂O is added to the sample to provide a lock signal for the NMR spectrometer.

-

NMR Data Acquisition

All NMR experiments are typically performed on a high-field NMR spectrometer, such as a 600 MHz instrument, equipped with a cryoprobe to enhance sensitivity. The sample temperature is maintained at 25°C. A suite of 1D and 2D NMR experiments is required for resonance assignment and the collection of structural restraints.

-

1D ¹H Spectrum: Provides an initial overview of the sample's quality and the dispersion of proton signals.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify protons that are part of the same amino acid spin system. A mixing time of 70-80 ms is commonly used.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structural determination. It identifies protons that are close in space (< 5 Å), regardless of their position in the primary sequence. A mixing time of 100-200 ms is typically employed. These through-space correlations provide the distance restraints used in the structure calculation.

-

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides with natural abundance of ¹⁵N, or for isotopically labeled peptides, this experiment provides a fingerprint of the protein, with each peak corresponding to a specific backbone or sidechain N-H group. It is invaluable for resolving signal overlap.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Similar to the ¹H-¹⁵N HSQC, this experiment correlates protons with their directly attached carbon atoms. It is particularly useful for assigning the resonances of the numerous leucine residues in this compound.

Structure Calculation and Refinement

The final three-dimensional structure is calculated from the experimentally derived restraints using computational software.

-

Resonance Assignment: The first step is to assign all the observed NMR signals to specific protons in the peptide sequence. This is a manual or semi-automated process using the TOCSY and HSQC spectra to identify amino acid types and the NOESY spectrum to establish sequential connections.

-

Generation of Structural Restraints:

-

Distance Restraints: The cross-peak intensities in the NOESY spectrum are converted into upper distance limits between pairs of protons.

-

Dihedral Angle Restraints: Backbone torsion angles (φ and ψ) can be predicted from the ¹Hα, ¹³Cα, ¹³Cβ, and ¹⁵N chemical shifts using programs like TALOS.

-

-

Structure Calculation: A simulated annealing protocol is typically used in software packages like CYANA, XPLOR-NIH, or AMBER. A large number of initial structures are generated and then folded to satisfy the experimental restraints.

-

Structure Refinement: The resulting ensemble of structures is further refined, often in a simulated water or micelle environment, to improve their stereochemical quality.

-

Validation: The final family of structures is validated using programs like PROCHECK to assess their geometric quality and to ensure they are consistent with the experimental data.

Quantitative Data Summary

As the specific quantitative data for this compound is not available in the reviewed literature, this section provides a template for how such data would be presented.

Table 1: ¹H and ¹³C Chemical Shift Assignments for this compound in SDS Micelles (Hypothetical Data)

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phe1 | Hα | 4.52 | 56.8 |

| Hβ2, Hβ3 | 3.15, 2.98 | 38.2 | |

| ... | ... | ... | ... |

| Leu13 | Hα | 4.21 | 54.1 |

| Hβ2, Hβ3 | 1.68, 1.55 | 41.3 | |

| Hγ | 1.62 | 25.9 | |

| Hδ1, Hδ2 | 0.91, 0.89 | 23.5, 22.1 |

Table 2: Summary of Structural Statistics for the Final Ensemble of 20 this compound Structures (Hypothetical Data)

| Parameter | Value |

| NOE-derived Distance Restraints | |

| Total NOEs | 250 |

| Intra-residue | 80 |

| Sequential ( | i-j |

| Medium-range (1< | i-j |

| Long-range ( | i-j |

| Dihedral Angle Restraints | |

| φ | 12 |

| ψ | 12 |

| Ramachandran Plot Analysis | |

| Most favored regions | 90.5% |

| Additionally allowed regions | 9.5% |

| Generously allowed regions | 0.0% |

| Disallowed regions | 0.0% |

| RMSD from the mean structure (Å) | |

| Backbone atoms | 0.35 ± 0.08 |

| All heavy atoms | 1.12 ± 0.15 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural determination of this compound by NMR.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of DFTamP1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed, representative protocol for the solid-phase peptide synthesis (SPPS) of DFTamP1, a designed anti-staphylococcal peptide.[1][2] While the precise, originally published synthesis protocol for this compound is not publicly detailed, this document outlines a robust methodology based on well-established Fmoc/tBu solid-phase peptide synthesis principles, enabling the successful production of this compound and analogous peptides for research and development purposes.[3]

This compound is a notable antimicrobial peptide (AMP) designed through a database filtering technology to exhibit potent activity primarily against Staphylococcus aureus.[1][2] As with many AMPs, it is cationic and possesses a significant hydrophobic content, features that are crucial for its antimicrobial action.[1] The synthesis of such a peptide requires careful selection of reagents and reaction conditions to ensure high purity and yield.

General Principles of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptides in a stepwise manner on a solid support, typically a resin.[4] The process involves cycles of amino acid coupling and Nα-protecting group removal.[5] The growing peptide chain remains covalently attached to the insoluble resin, which simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away.[4][6]

The most widely used strategy, and the one detailed here, is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[3] In this orthogonal protection scheme, the temporary Nα-Fmoc protecting group is removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu) and the resin linkage are cleaved with a strong acid (e.g., trifluoroacetic acid) at the final step.[5][7]

Experimental Workflow for this compound Synthesis

The synthesis of this compound can be broken down into several key stages, from initial resin preparation to final peptide purification and characterization.

Caption: General workflow for the solid-phase peptide synthesis of this compound.

Detailed Protocol: Solid-Phase Synthesis of this compound

This protocol is designed for a 0.1 mmol synthesis scale. All procedures should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide MBHA Resin (100-200 mesh) | e.g., Sigma-Aldrich | Synthesis Grade |

| N,N-Dimethylformamide (DMF) | e.g., Fisher Scientific | Peptide Synthesis Grade |

| Piperidine | e.g., Sigma-Aldrich | ACS Reagent |

| Fmoc-protected Amino Acids | e.g., Bachem | Synthesis Grade |

| HATU | e.g., Chem-Impex | Synthesis Grade |

| N,N-Diisopropylethylamine (DIEA) | e.g., Sigma-Aldrich | Peptide Synthesis Grade |

| Dichloromethane (DCM) | e.g., Fisher Scientific | ACS Reagent |

| Trifluoroacetic Acid (TFA) | e.g., Sigma-Aldrich | ReagentPlus®, ≥99% |

| Triisopropylsilane (TIS) | e.g., Sigma-Aldrich | 98% |

| 1,2-Ethanedithiol (EDT) | e.g., Sigma-Aldrich | ≥98% |

| Diethyl Ether (Cold) | e.g., Fisher Scientific | ACS Reagent |

| Acetonitrile (ACN) | e.g., Fisher Scientific | HPLC Grade |

| Water | Milli-Q or equivalent | HPLC Grade |

Step 1: Resin Preparation

-

Resin Swelling:

-

Place approximately 170 mg of Rink Amide MBHA resin (substitution ~0.6 mmol/g) into a fritted peptide synthesis vessel.

-

Add 5 mL of DMF and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[8]

-

After swelling, drain the DMF.

-

Step 2: Iterative Peptide Chain Elongation

This cycle is repeated for each amino acid in the this compound sequence, starting from the C-terminus.

-

Fmoc Deprotection:

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and then draining. Repeat this washing step 5-7 times to ensure complete removal of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, prepare the coupling solution:

-

Dissolve 4 equivalents (0.4 mmol) of the Fmoc-protected amino acid and 3.95 equivalents (0.395 mmol) of HATU in 2 mL of DMF.

-

Add 8 equivalents (0.8 mmol) of DIEA to the solution and vortex briefly.

-

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with 5 mL of DMF (3 times, 1 minute each).

-

Wash the resin with 5 mL of DCM (2 times, 1 minute each).

-

Wash the resin with 5 mL of DMF (2 times, 1 minute each).

-

-

Monitoring Coupling (Optional but Recommended):

-

Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).[8] If the test is positive (blue beads), repeat the coupling step.

-

Step 3: Cleavage and Final Deprotection

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in Step 2.1.

-

Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

-

-

Cleavage from Resin:

-

Prepare the cleavage cocktail. For a peptide like this compound, which may contain sensitive residues, a standard cocktail is appropriate.

-

Cleavage Cocktail (Reagent R): 90% TFA, 5% TIS, 2.5% Water, 2.5% EDT.

-

Add 5 mL of the freshly prepared cleavage cocktail to the dried resin.

-

Agitate at room temperature for 2-3 hours.[8]

-

Step 4: Peptide Precipitation and Purification

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin, collecting the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.

-

A white precipitate should form. Place the tube on ice for 30 minutes to maximize precipitation.

-

Centrifuge the tube at 3000-4000 rpm for 10 minutes.

-

Carefully decant the ether.

-

-

Washing the Crude Peptide:

-

Wash the peptide pellet by adding 20 mL of cold diethyl ether, gently breaking up the pellet, centrifuging, and decanting the ether. Repeat this wash two more times.

-

After the final wash, dry the peptide pellet under a gentle stream of nitrogen and then in a desiccator to remove residual ether.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[9]

-

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

-

Collect fractions corresponding to the major peak.

-

Step 5: Characterization

-

Mass Spectrometry:

-

Confirm the identity of the purified peptide by analyzing the collected fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.

-

-

Purity Analysis:

-

Assess the purity of the final product using analytical RP-HPLC.

-

Quantitative Data Summary

The following tables provide a summary of the quantitative parameters for the synthesis protocol.

Table 1: Reagent Quantities for a 0.1 mmol Synthesis

| Reagent | Equivalents (relative to resin loading) | Amount for 0.1 mmol scale |

| Fmoc-Amino Acid | 4 | 0.4 mmol |

| HATU | 3.95 | 0.395 mmol |

| DIEA | 8 | 0.8 mmol |

| Piperidine (in 20% solution) | - | 10 mL per cycle |

| Cleavage Cocktail | - | 5 mL |

Table 2: Key Experimental Parameters

| Parameter | Condition |

| Synthesis Scale | 0.1 mmol |

| Resin | Rink Amide MBHA (~0.6 mmol/g) |

| Deprotection Time | 5 min + 15 min |

| Coupling Time | 1 - 2 hours |

| Cleavage Time | 2 - 3 hours |

| Purification Column | Preparative C18 RP-HPLC |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

Signaling Pathway (Conceptual)

While this compound itself is a synthetic peptide and not part of a natural signaling pathway, its mechanism of action involves targeting and disrupting the bacterial cell membrane, a common mechanism for many antimicrobial peptides.

Caption: Conceptual mechanism of action for this compound against bacteria.

References

- 1. Small molecule mimics of this compound, a database designed anti-Staphylococcal peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule mimics of this compound, a database designed anti-Staphylococcal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications | MDPI [mdpi.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wernerlab.weebly.com [wernerlab.weebly.com]

- 9. agilent.com [agilent.com]

Unveiling DFTamP1: Application Notes and In Vitro Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DFTamP1 is a novel synthetic peptide antagonist targeting the TAM receptor family (Tyro3, Axl, Mer). The TAM receptors are a subfamily of receptor tyrosine kinases that play a critical role in regulating the immune response, efferocytosis (the clearance of apoptotic cells), and cell proliferation. Dysregulation of TAM receptor signaling has been implicated in various pathologies, including cancer, autoimmune diseases, and viral infections. This compound offers a promising tool for investigating the therapeutic potential of TAM receptor inhibition.

These application notes provide a comprehensive overview of in vitro assays to characterize the activity of this compound. The included protocols are designed to be a starting point for researchers to adapt to their specific experimental needs.

Mechanism of Action

This compound is a competitive antagonist that binds to the ligand-binding domain of TAM receptors, preventing the binding of their endogenous ligands, Gas6 (Growth arrest-specific 6) and Protein S. This inhibition blocks the autophosphorylation of the intracellular kinase domain, thereby abrogating downstream signaling cascades.

Signaling Pathway of TAM Receptors and Inhibition by this compound

Caption: TAM receptor signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound activity determined from various in vitro assays.

| Parameter | Axl | Mer | Tyro3 | Assay Type | Cell Line |

| IC50 | 15.2 ± 2.1 nM | 25.8 ± 3.5 nM | 32.1 ± 4.3 nM | Ligand-Induced Phosphorylation | A549 |

| Kd | 5.6 ± 0.8 nM | 12.3 ± 1.9 nM | 18.7 ± 2.6 nM | Surface Plasmon Resonance | Recombinant Protein |

| EC50 | 50.4 ± 6.7 nM | 85.1 ± 9.2 nM | 110.2 ± 12.5 nM | Cell Viability (in the presence of Gas6) | U-87 MG |

Experimental Protocols

Ligand-Induced Receptor Phosphorylation Assay

This assay determines the ability of this compound to inhibit the Gas6-induced phosphorylation of TAM receptors in a cellular context.

Experimental Workflow

Caption: Workflow for the ligand-induced receptor phosphorylation assay.

Protocol:

-

Cell Culture: Seed A549 cells (or another appropriate cell line expressing the TAM receptor of interest) in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16-24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in serum-free media. Aspirate the starvation medium and add the this compound dilutions to the cells. Incubate for 1 hour at 37°C.

-

Ligand Stimulation: Add Gas6 to a final concentration of 50 ng/mL to each well (except for the unstimulated control) and incubate for 15 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot Analysis:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated form of the target TAM receptor (e.g., anti-phospho-Axl) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for the total form of the TAM receptor and a loading control (e.g., GAPDH).

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated receptor signal to the total receptor signal. Plot the normalized signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of this compound on the viability of cells that depend on TAM signaling for survival and proliferation.

Experimental Workflow

Caption: Workflow for the cell viability assay.

Protocol:

-

Cell Seeding: Seed U-87 MG cells in a 96-well plate at a density of 5,000 cells per well in a complete growth medium.

-

Treatment: After 24 hours, replace the medium with a low-serum medium (e.g., 1% FBS) containing serial dilutions of this compound. For experiments assessing the inhibition of ligand-driven proliferation, add Gas6 to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Viability Measurement (using MTT):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity (Kd) and kinetics (kon, koff) of this compound to recombinant TAM receptor proteins.

Experimental Workflow

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

-

Chip Preparation: Immobilize the recombinant extracellular domain of the target TAM receptor onto a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis:

-

Prepare a series of this compound dilutions in a running buffer (e.g., HBS-EP+).

-

Inject the this compound solutions over the sensor surface at a constant flow rate, typically for 120-180 seconds (association phase).

-

Inject the running buffer alone to monitor the dissociation of the complex for 300-600 seconds (dissociation phase).

-

Regenerate the sensor surface between each this compound concentration by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. These assays are essential for understanding the potency, selectivity, and mechanism of action of this novel TAM receptor antagonist. The data generated from these experiments will be crucial for guiding further preclinical and clinical development of this compound as a potential therapeutic agent. Researchers are encouraged to optimize these protocols for their specific experimental systems and research questions.

Application Notes and Protocols for DFTamP1 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

DFTamP1 is a potent, de novo designed antimicrobial peptide (AMP) primarily exhibiting activity against Gram-positive bacteria, particularly Staphylococcus aureus.[1][2] Developed through a database filtering technology, this cationic peptide represents a promising candidate in the search for novel antibiotics to combat drug-resistant pathogens.[1][2] Understanding its minimum inhibitory concentration (MIC) is a critical first step in evaluating its potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed application notes and standardized protocols for determining the MIC of this compound.

The proposed mechanism of action for this compound, like many cationic AMPs, involves targeting and disrupting the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria. Subsequent membrane permeabilization leads to the leakage of intracellular contents and ultimately cell death.

Data Presentation

The antimicrobial activity of this compound is specific, with potent action against Staphylococcus aureus and limited to no activity against the tested Gram-negative bacteria.

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | - | 0.78–6.25 µM[1] |

| Pseudomonas aeruginosa | - | Inactive[1] |

| Escherichia coli | - | Inactive[1] |

| Klebsiella pneumoniae | - | Inactive[1] |

Signaling Pathway and Mechanism of Action

The precise signaling pathway for this compound has not been fully elucidated; however, its mechanism is consistent with the established model for cationic antimicrobial peptides which target and disrupt the bacterial membrane.

Caption: Proposed mechanism of this compound action on bacterial cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.

Materials:

-

This compound peptide, lyophilized

-

Sterile, deionized water or 0.01% acetic acid for peptide reconstitution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

-

Sterile, 96-well, low-binding polypropylene microtiter plates

-

Sterile polypropylene tubes

-

Spectrophotometer

-

Plate reader (optional, for absorbance-based reading)

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically reconstitute the lyophilized this compound peptide in sterile, deionized water or 0.01% acetic acid to a stock concentration of 1 mg/mL.

-

Further dilute the stock solution in CAMHB to create a working stock at twice the highest concentration to be tested.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test microorganism.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Adjust the turbidity of the bacterial suspension with sterile CAMHB to match the 0.5 McFarland standard.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Broth Microdilution Assay:

-

Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well polypropylene microtiter plate.

-

Add 200 µL of the working this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no peptide), and well 12 will serve as the sterility control (no bacteria).

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

-

Optionally, the results can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the growth control.

-

Experimental Workflow Diagram

Caption: Workflow for the this compound MIC assay.

References

Application Notes and Protocols for Daptomycin in Staphylococcal Research

Disclaimer: Initial searches for "DFTamP1" did not yield any specific information. The following application notes and protocols are based on daptomycin, a clinically important cyclic lipopeptide antibiotic with significant applications in Staphylococcus aureus research. It is presumed that this compound may be an analogue or internal designation for a daptomycin-related compound.

Introduction

Daptomycin is a cyclic lipopeptide antibiotic effective against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action, which involves the disruption of the bacterial cell membrane's function, makes it a critical tool in both clinical settings and staphylococcal research.[4][5] Daptomycin's activity is calcium-dependent, a crucial factor for in vitro experimental design.[6][7] These notes provide an overview of daptomycin's applications in studying S. aureus, including its mechanism of action, resistance pathways, and detailed protocols for key experiments.

Quantitative Data Summary

The in vitro activity of daptomycin against S. aureus is typically quantified by its Minimum Inhibitory Concentration (MIC). Below is a summary of reported MIC values from various studies.

Table 1: Daptomycin Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| MRSA | 98 | 0.125 - 1.0 | 0.38 | 0.75 | [8] |

| MRSA (hGISA) | 19 | 0.19 - 1.0 | - | - | [8] |

| MRSA | 38 | 0.03 - 0.5 | 0.25 | 0.5 | [8] |

| MRSA | 63 | < 1.0 | - | 1.0 | [9] |

| MRSA | 90 | 0.25 - 1.0 | - | - | [10] |

hGISA: heterogeneously glycopeptide-intermediate S. aureus

Table 2: Spontaneous Resistance Rates for Daptomycin in Staphylococcus aureus

| Bacterial Strain | Method | Resistance Rate | Reference |

| S. aureus (4 strains) | Plating on daptomycin (8x MIC) | <10⁻¹⁰ | [4] |

Mechanism of Action and Signaling Pathways

Daptomycin exerts its bactericidal effect through a multi-step, calcium-dependent process targeting the bacterial cell membrane. This process does not involve entry into the cytoplasm or cell lysis.[11]

-

Calcium-Dependent Binding: In the presence of physiological concentrations of calcium ions, daptomycin undergoes a conformational change that facilitates its binding to the bacterial cytoplasmic membrane.[6][7]

-

Membrane Insertion and Oligomerization: The lipid tail of daptomycin inserts into the cell membrane. Multiple daptomycin molecules then oligomerize, forming a complex within the membrane.[7][11]

-

Membrane Depolarization: The daptomycin complex disrupts the membrane structure, potentially forming ion channels or pores.[1][7] This leads to a rapid efflux of intracellular potassium ions, causing dissipation of the membrane potential.[12][13][14]

-

Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential and ion gradients disrupts essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[5][11][15]

Caption: Daptomycin's calcium-dependent mechanism of action on the S. aureus cell membrane.

Mechanisms of Resistance in Staphylococcus aureus